molecular formula C21H22ClN3O B2650083 1-(3-chloro-2-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 847394-46-1

1-(3-chloro-2-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2650083
CAS No.: 847394-46-1
M. Wt: 367.88
InChI Key: QRMNBRPDSLPCLR-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H22ClN3O and its molecular weight is 367.88. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity in Chemical Synthesis

Benzimidazolium salts and their derivatives, such as 1-(3-chloro-2-methylphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, have been researched for their catalytic activity, particularly in carbon–carbon bond-forming reactions. These compounds have demonstrated high efficiency in catalyzing Suzuki–Miyaura cross-coupling and arylation reactions, offering a promising route for the formation of asymmetric biaryl compounds. Such catalysts are notable for their performance even at low loading, indicating their potential utility in various synthetic applications (Akkoç, Gök, Ilhan, & Kayser, 2016).

Synthesis of Pyrido[1,2-a]benzimidazoles

The compound and related structures have been studied in the context of synthesizing pyrido[1,2-a]benzimidazoles, which are of interest in medicinal chemistry due to properties like solubility and DNA intercalation. These compounds, including derivatives like Rifaximin, are synthesized via direct or transition-metal-catalyzed amination. The research aims to develop more efficient synthetic methods, given the importance of such compounds in pharmaceuticals and materials chemistry (Masters, Rauws, Yadav, Herrebout, van der Veken, & Maes, 2011).

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c1-3-11-24-19-9-5-4-8-17(19)23-21(24)15-12-20(26)25(13-15)18-10-6-7-16(22)14(18)2/h4-10,15H,3,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMNBRPDSLPCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.